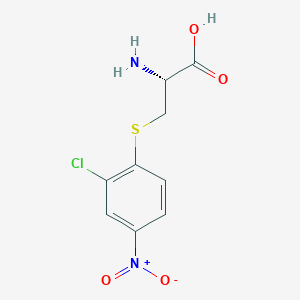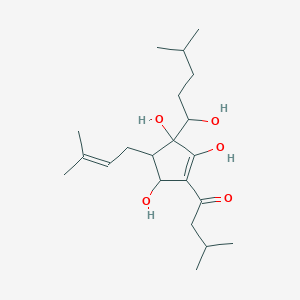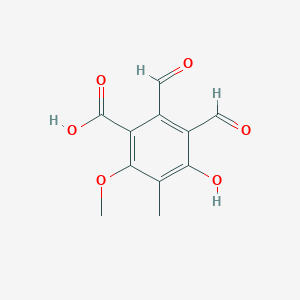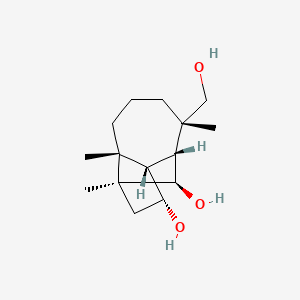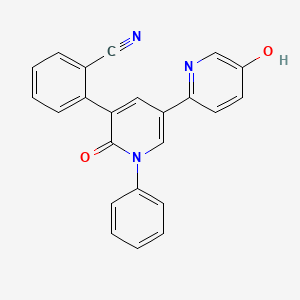
enokipodin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Enokipodin C is a highly oxygenated cuparene-type sesquiterpene produced by the mushroom Flammulina velutipes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of enokipodin C involves several steps, including the construction of the quaternary carbon stereocenter on the cyclopentane ring. This has been a significant challenge for synthetic chemists due to the steric congestion around the quaternary carbon. Various research groups have developed different synthetic routes to overcome this challenge .
Industrial Production Methods: this compound is produced by Flammulina velutipes in a mycelial culture medium. The production of enokipodins, including this compound, has not been reported in other members of the genus Flammulina. Some strains of Flammulina rossica have also been confirmed to produce enokipodins in the culture medium .
Analyse Chemischer Reaktionen
Types of Reactions: Enokipodin C undergoes various chemical reactions, including oxidation and reduction. The compound is highly oxygenated, which makes it reactive under certain conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents and reducing agents. The specific conditions for these reactions vary depending on the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of more oxidized compounds .
Wissenschaftliche Forschungsanwendungen
Enokipodin C has been studied for its antimicrobial properties. It has shown activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been found to inhibit the proliferation of the malarial parasite Plasmodium falciparum, indicating its potential use in antimalarial treatments .
Wirkmechanismus
The mechanism of action of enokipodin C involves the inhibition of cell wall synthesis in bacteria. Docking studies have indicated that the main targets of this compound are alanine racemase and D-alanyl-D-alanine synthetase, which are essential for bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Enokipodin C is one of four enokipodins (A, B, C, and D) produced by Flammulina velutipes. These compounds are highly oxygenated cuparene-type sesquiterpenes. Enokipodins B and D are oxidized compounds of enokipodins A and C, respectively. Enokipodin B has shown the strongest antimicrobial activity among the four types of enokipodins .
List of Similar Compounds:- Enokipodin A
- Enokipodin B
- Enokipodin D
This compound is unique due to its specific structure and the presence of multiple hydroxyl groups, which contribute to its biological activity .
Eigenschaften
CAS-Nummer |
359701-26-1 |
|---|---|
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
(1R,9R,11R)-1,5,12,12-tetramethyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-4,9,11-triol |
InChI |
InChI=1S/C15H20O4/c1-8-5-11-9(6-10(8)16)14(4)12(17)7-15(18,19-11)13(14,2)3/h5-6,12,16-18H,7H2,1-4H3/t12-,14+,15-/m1/s1 |
InChI-Schlüssel |
DHKFEYFQGRWJNR-VHDGCEQUSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1O)[C@]3([C@@H](C[C@](C3(C)C)(O2)O)O)C |
Kanonische SMILES |
CC1=CC2=C(C=C1O)C3(C(CC(C3(C)C)(O2)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


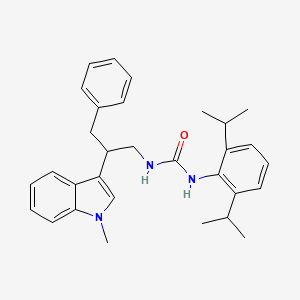



![N'-[2-[2-[2-(dimethylamino)ethyl-methylamino]ethyl-methylamino]ethyl]-N,N,N'-trimethylethane-1,2-diamine;ethane-1,2-diol;formic acid](/img/structure/B12774140.png)
